Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-
Description
Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]- is a fluorinated aromatic compound featuring a substituted imidazolidinone ring. The molecule combines a benzoic acid backbone with a 2,4-dioxoimidazolidinyl group substituted at the meta position by a 2-fluorophenyl moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the carboxylic acid and dioxo groups) and lipophilicity influenced by the fluorine atom and aromatic systems.
Properties
CAS No. |
651748-51-5 |
|---|---|
Molecular Formula |
C16H11FN2O4 |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
3-[3-(2-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4/c17-12-6-1-2-7-13(12)19-14(20)9-18(16(19)23)11-5-3-4-10(8-11)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
MLGNMYUAOYUTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazolidinone ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs include variations in fluorophenyl substitution patterns, imidazolidinone ring modifications, and benzoic acid substitutions. Below is a detailed comparison based on available evidence:
Fluorophenyl Substitution Patterns
The position and number of fluorine atoms on the phenyl ring significantly influence electronic properties, solubility, and biological interactions.
Key Observations :
- Lipophilicity: The trifluoromethyl group in CAS 651748-93-5 significantly elevates logP (3.89 vs. ~2.5–3.1 for monofluorinated analogs), enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen bonding: The 2,4-dioxoimidazolidinyl group in the target compound introduces an additional hydrogen bond donor/acceptor compared to 2-oxo derivatives, which may improve binding affinity in enzyme inhibition .
Imidazolidinone Ring Modifications
The oxidation state of the imidazolidinone ring affects electronic distribution and metabolic stability:
Key Observations :
- Thioether-containing analogs (e.g., Febantel) exhibit distinct metabolic pathways, often leading to sulfoxide or sulfone metabolites with altered activity .
Benzoic Acid Substitutions
Variations in the benzoic acid moiety influence acidity and conjugation:
Key Observations :
- Amino groups (CAS 2138221-90-4) lower logP and improve solubility but may reduce metabolic stability .
- Chiral centers (e.g., CAS 108384-36-7) introduce stereochemical complexity, impacting target selectivity and synthesis costs .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl] , specifically, has shown promise in various pharmacological applications. This article delves into its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13FN2O3
- Molecular Weight : 300.289 g/mol
- CAS Number : [Not specified in the search results]
The compound features a benzoic acid moiety linked to a 2-fluorophenyl group and an imidazolidinyl ring with dioxo substituents, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Activity :
-
Antimicrobial Properties :
- Benzoic acid derivatives are known for their antimicrobial activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents.
-
Antioxidant Activity :
- Some studies suggest that benzoic acid derivatives exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a benzoic acid derivative in LPS-induced inflammation in rats. The administration of the compound resulted in:
- Reduction of Inflammatory Markers : Significant decreases in TNF-α (5.70±1.04 × 10³ pg/mL) and IL-1β (2.32±0.28 × 10³ pg/mL) were observed (p<0.001).
- Histopathological Improvements : The compound mitigated lung injury severity compared to control groups .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various benzoic acid derivatives against common bacterial strains:
- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Observed Effects |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | Reduced levels of TNF-α and IL-1β |
| Antimicrobial | Disruption of bacterial cell membranes | Inhibition zones against S. aureus and E. coli |
| Antioxidant | Scavenging free radicals | Decreased oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
